molecular formula C36H27Cl3N9Ru- B12862761 Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride

Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride

Cat. No.: B12862761
M. Wt: 793.1 g/mol
InChI Key: XTSRUOFYUPUKMK-UHFFFAOYSA-K
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Description

Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride is a coordination complex that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique electrochemical properties and its ability to form stable complexes with various ligands. The ruthenium center is coordinated by three 5-amino-1,10-phenanthroline ligands, and the complex is stabilized by two chloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride typically involves the reaction of ruthenium trichloride with 5-amino-1,10-phenanthroline in an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .

Scientific Research Applications

Mechanism of Action

The mechanism by which Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride exerts its effects is primarily through its electrochemical properties. The ruthenium center can undergo redox reactions, which are crucial for its function as a catalyst and in sensors. The 5-amino-1,10-phenanthroline ligands also play a role in stabilizing the complex and facilitating its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride is unique due to the presence of amino groups on the phenanthroline ligands. These groups can participate in additional interactions and reactions, making the compound more versatile in various applications .

Properties

Molecular Formula

C36H27Cl3N9Ru-

Molecular Weight

793.1 g/mol

IUPAC Name

1,10-phenanthrolin-5-amine;ruthenium(2+);trichloride

InChI

InChI=1S/3C12H9N3.3ClH.Ru/c3*13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;;;;/h3*1-7H,13H2;3*1H;/q;;;;;;+2/p-3

InChI Key

XTSRUOFYUPUKMK-UHFFFAOYSA-K

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.[Cl-].[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

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